molecular formula C11H11NO2 B1582557 N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 58161-35-6

N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B1582557
CAS No.: 58161-35-6
M. Wt: 189.21 g/mol
InChI Key: GHUPGGYDRVSZSW-UHFFFAOYSA-N
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Description

N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide: is an organic compound with the molecular formula C11H11NO2 It is a derivative of indanone, characterized by the presence of an acetamide group attached to the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of indanone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

  • N-(2,3-Dihydro-1H-inden-5-yl)acetamide
  • 1-(2,3-Dihydro-1H-inden-5-yl)ethanone
  • 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid

Comparison: N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide is unique due to its specific structural features, such as the acetamide group attached to the indanone core. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the acetamide group can influence the compound’s reactivity and interaction with biological targets .

Biological Activity

N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

  • Molecular Formula : C11H11NO2
  • Molecular Weight : 189.21 g/mol
  • CAS Number : 58161-35-6

The compound features a unique indene structure, which contributes to its reactivity and biological activity. The presence of the acetamide group enhances its potential applications in chemical synthesis and biological studies .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus subtilis0.0098 mg/mL
Candida albicans0.039 mg/mL

The compound's mechanism of action involves interference with essential metabolic processes in bacteria, leading to growth inhibition .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The compound appears to modulate the activity of specific enzymes and receptors, potentially leading to reduced inflammation . This makes it a candidate for further pharmacological investigations aimed at treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. In particular, certain derivatives have shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Anticancer Screening

A study evaluated several derivatives for their anticancer activity against leukemia and non-small cell lung cancer cell lines. For instance:

Compound 3e demonstrated significant growth inhibition:

  • Leukemia : 61.47%
  • Non-Small Cell Lung Cancer : 79.31%
  • Breast Cancer : 62.82%

These findings suggest that structural modifications can enhance the anticancer properties of compounds related to this compound .

Summary of Applications

This compound serves as a versatile intermediate in organic synthesis and has potential applications across various scientific fields:

  • Microbiology : Development of antimicrobial agents.
  • Pharmacology : Investigated for anti-inflammatory and analgesic effects.
  • Virology : Potential antiviral applications.
  • Agriculture : Herbicidal activity observed in related compounds.

Properties

IUPAC Name

N-(1-oxo-2,3-dihydroinden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7(13)12-9-3-4-10-8(6-9)2-5-11(10)14/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUPGGYDRVSZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310309
Record name N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58161-35-6
Record name 58161-35-6
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Record name N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
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Synthesis routes and methods

Procedure details

A solution of N-(2,3-dihydro-1H-inden-5-yl)acetamide (50 g, 0.29 mol) in 150 mL of acetic acid and 40 mL of acetic anhydride was added dropwise to a solution of chromium trioxide in a mixed solution (30 mL of water and 140 mL of acetic acid) at a temperature of 10° C. (achieved by external cooling). After stirring overnight, the solution was poured into 2 L of ice water with vigorous stirring. The resulting solid was filtered and washed with cooled EtOH to give the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.